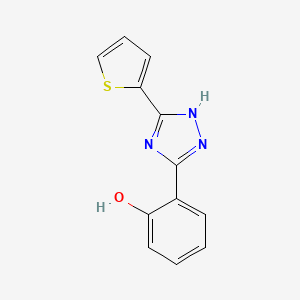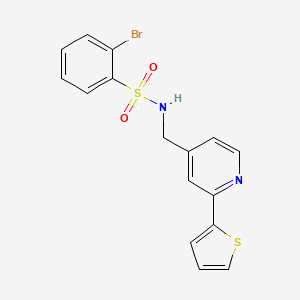![molecular formula C13H19N3O B2402533 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2196095-31-3](/img/structure/B2402533.png)
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. This compound is commonly referred to as MPP and has been studied for its potential use in treating various medical conditions. In
作用機序
MPP acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, MPP increases the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP has also been found to have antioxidant properties, which help to protect the brain from oxidative stress.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP also has anti-inflammatory properties, which help to reduce inflammation in the brain. Additionally, MPP has been found to have antioxidant properties, which help to protect the brain from oxidative stress.
実験室実験の利点と制限
MPP has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of MAO-B enzyme, which makes it a useful tool for studying the role of dopamine in the brain. However, MPP has been found to have some toxic effects in certain cell types, which limits its use in some experiments.
将来の方向性
There are several future directions for the study of MPP. One direction is to explore its potential use in treating other medical conditions such as Alzheimer's disease and depression. Another direction is to investigate the mechanisms underlying its neuroprotective and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration of MPP for treating Parkinson's disease.
Conclusion
In conclusion, 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. Its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression makes it a promising candidate for further study. The synthesis method of MPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
The synthesis of MPP involves a series of chemical reactions that ultimately result in the formation of the final product. The method of synthesis involves the condensation of 2-methylpyrazole-3-carboxaldehyde and 4-(piperidin-1-yl) but-3-en-2-one in the presence of a base catalyst. The resulting product is then purified to obtain pure MPP.
科学的研究の応用
MPP has been studied for its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for treating these diseases.
特性
IUPAC Name |
1-[4-[(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)16-8-5-11(6-9-16)10-12-4-7-14-15(12)2/h3-4,7,11H,1,5-6,8-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAVSSHEZFRBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402454.png)

![9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402457.png)


![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)
![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)


